molecular formula C13H8ClNS B1347238 5-Chloro-2-phenyl-1,3-benzothiazole CAS No. 952-16-9

5-Chloro-2-phenyl-1,3-benzothiazole

Cat. No. B1347238
CAS RN: 952-16-9
M. Wt: 245.73 g/mol
InChI Key: SVTDXKPYBJXBJR-UHFFFAOYSA-N
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Description

5-Chloro-2-phenyl-1,3-benzothiazole is a compound with the molecular formula C13H8ClNS1. The dihedral angle between the benzothiazole ring system and the phenyl ring is 7.11°1. The bond lengths and angles are similar to those in structurally related benzothiazole compounds2.



Synthesis Analysis

Benzothiazole derivatives are synthesized using various methods. These methods can be divided into conventional multistep processes and one-pot, atom economy procedures, realized using green chemistry principles and simple reagents3. The easy functionalization of the 2-NH2 and 2-SH groups and the benzene ring of the benzothiazole moiety allows considering them as highly reactive building blocks for organic and organoelement synthesis3.



Molecular Structure Analysis

In the structure of the title compound, the dihedral angle between the benzothiazole ring system and the phenyl ring is 7.11°2. The bond lengths and angles are similar to those in structurally related benzothiazole compounds2.



Chemical Reactions Analysis

Benzothiazoles, as a bicyclic heterocycles with fused benzene and thiazole rings containing electron-rich heteroatoms, nitrogen and sulfur, attract great interest from researchers for drug design due to their high biological and pharmacological activity3. The reactions of 2-amino- and 2-mercaptothiazole derivatives provide a powerful, modern tools for the design of a wide variety of aromatic azoles3.



Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Chloro-2-phenyl-1,3-benzothiazole are not available in the retrieved papers.


Scientific Research Applications

Antitumor Activity

5-Chloro-2-phenyl-1,3-benzothiazole and its derivatives show significant promise in cancer treatment, particularly in the field of breast cancer therapy. A study demonstrated that 2-(4-aminophenyl)benzothiazoles have potent inhibitory activity against a range of human breast cancer cell lines. These compounds display selective toxicity, showing effectiveness against breast cancer cell lines like MCF-7 and MDA 468, while being relatively inactive against other cell types. The structure-activity relationships revealed that specific substitutions on the benzothiazole ring increase potency, extending the activity to ovarian, lung, and renal cell lines as well (Shi et al., 1996).

Antimicrobial Properties

Benzothiazole derivatives, including those with a structure related to 5-Chloro-2-phenyl-1,3-benzothiazole, have been shown to possess antimicrobial properties. A study on 1,3-benzothiazolyl pyrazole derivatives indicated that these compounds exhibit significant antibacterial and antifungal activities, outperforming reference drugs like norfloxacin and ketoconazole in some cases. This suggests the potential of benzothiazole compounds in treating various microbial infections (Chauhan et al., 2015).

Antitubercular Properties

Certain benzothiazole derivatives have been explored for their antitubercular activity. For example, fluoro-substituted benzothiazoles have been synthesized and screened for their effectiveness against tuberculosis. These studies highlight the potential of benzothiazole derivatives in the treatment of tuberculosis and other mycobacterial infections (Sathe et al., 2010).

pH Sensing Applications

Benzothiazole-based compounds have applications in pH sensing, crucial for biological and environmental monitoring. A specific benzothiazole-based aggregation-induced emission luminogen was synthesized, showing multifluorescence emissions in different states. This compound was effective in detecting pH fluctuations in biological and neutral water samples, demonstrating the versatility of benzothiazole derivatives in sensory applications (Li et al., 2018).

Safety And Hazards

The safety and hazards of 5-Chloro-2-phenyl-1,3-benzothiazole are not available in the retrieved papers.


properties

IUPAC Name

5-chloro-2-phenyl-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClNS/c14-10-6-7-12-11(8-10)15-13(16-12)9-4-2-1-3-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVTDXKPYBJXBJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(S2)C=CC(=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80322979
Record name 5-Chloro-2-phenyl-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80322979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-phenyl-1,3-benzothiazole

CAS RN

952-16-9
Record name NSC402598
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402598
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Chloro-2-phenyl-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80322979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
S Yousuf, S Shah, N Ambreen, KM Khan… - … Section E: Structure …, 2012 - scripts.iucr.org
(IUCr) 5-Chloro-2-phenyl-1,3-benzothiazole Journal logo Acta Crystallographica Section E Acta Crystallographica Section E CRYSTALLOGRAPHIC COMMUNICATIONS Journals …
Number of citations: 4 scripts.iucr.org
S Yousuf, S Shah, N Ambreen, KM Khan… - … Section E: Structure …, 2012 - scripts.iucr.org
In the title compound, C16H14ClNO3S, the dihedral angle between the almost-planar benzothiazole ring system [maximum deviation = 0.012 (3) Å] and the aromatic ring of the …
Number of citations: 2 scripts.iucr.org
D Romani, SA Brandán - Computational and Theoretical Chemistry, 2015 - Elsevier
In this work, the structural, electronic and vibrational properties of 6-Nitro-1,3-benzothiazole-2(3H)-thione and their 2-thiol tautomer were studied by using density functional theory (DFT) …
Number of citations: 48 www.sciencedirect.com
S Seth - Anti-Inflammatory & Anti-Allergy Agents in Medicinal …, 2015 - ingentaconnect.com
Heterocyclic analogues and their derivatives have attracted strong interest in medicinal chemistry due to their biological and pharmacological properties. Benzothiazole is a class of …
Number of citations: 43 www.ingentaconnect.com
D Romani, MJ Márquez, MB Márquez… - Journal of Molecular …, 2015 - Elsevier
In this work, the structural, topological and vibrational properties of an isothiazole derivatives series with antiviral activities in gas and aqueous solution phases were studied by using …
Number of citations: 69 www.sciencedirect.com

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